molecular formula C18H18F3NO4S B2820003 (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1223866-06-5

(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2820003
CAS RN: 1223866-06-5
M. Wt: 401.4
InChI Key: GCZNJJIGYWYUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an ethenesulfonamide group (a double bond between two carbon atoms, with one carbon bonded to a sulfonamide group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). It also contains a hydroxyethoxy group, which is an ether group (an oxygen atom bonded to two carbon atoms) with a hydroxyl group (an oxygen atom bonded to a hydrogen atom) attached .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of celecoxib derivatives, including compounds related to "(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide", have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, Küçükgüzel et al. (2013) synthesized a series of novel celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting their therapeutic potential without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Potential Therapeutic Applications

  • Anticancer Agents

    Research into the structural modification of sulfonamide derivatives has led to the discovery of compounds with potent anticancer activity. For instance, Reddy et al. (2013) designed and synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, demonstrating potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones, by disrupting microtubule formation and arresting cells in the mitotic phase, indicating their potential as anticancer agents (Reddy et al., 2013).

  • Neurological Applications

    The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, identified through rational and structure-based drug design, demonstrates the potential of sulfonamide derivatives in attenuating cognitive deficits, suggesting their application in treating neurological disorders (Shaffer et al., 2015).

properties

IUPAC Name

(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c1-13-2-4-14(5-3-13)8-11-27(24,25)22-17-7-6-15(26-10-9-23)12-16(17)18(19,20)21/h2-8,11-12,22-23H,9-10H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNJJIGYWYUAF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.